benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole-derived amine featuring a benzyl group attached via a methylene bridge to the 5-position of a 1-methyl-3-isopropyl-substituted pyrazole ring. This compound belongs to a class of nitrogen-containing heterocycles known for their versatility in medicinal chemistry and materials science. The pyrazole core contributes to its planar aromatic structure, while the isopropyl and methyl substituents influence steric and electronic properties.
Synthesis routes for such compounds often involve condensation reactions, as exemplified by the use of 3-isopropyl-1H-pyrazol-5-amine in acetic acid under reflux conditions . Structural characterization of analogous compounds frequently employs techniques like X-ray crystallography (e.g., SHELX software for refinement ) and mass spectrometry (e.g., ESIMS for molecular ion detection ).
Properties
Molecular Formula |
C15H22ClN3 |
|---|---|
Molecular Weight |
279.81 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-12(2)15-9-14(18(3)17-15)11-16-10-13-7-5-4-6-8-13;/h4-9,12,16H,10-11H2,1-3H3;1H |
InChI Key |
AJDMXDGVVJUJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of Substituents: The isopropyl and methyl groups can be introduced through alkylation reactions. For instance, the pyrazole ring can be treated with isopropyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Benzylation: The final step involves the benzylation of the nitrogen atom of the pyrazole ring. This can be achieved by reacting the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and isopropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine with structurally related pyrazole derivatives:
Key Observations :
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : Pyrazole-based amines often form hydrogen-bonded networks. For example, 3-(3-chlorophenyl)-1H-pyrazol-5-amine exhibits N–H···N interactions , while the target compound’s benzyl group may prioritize π-π stacking over hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
